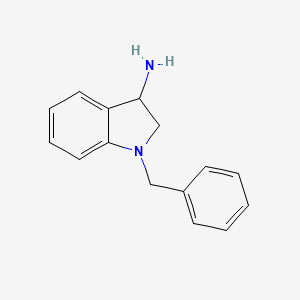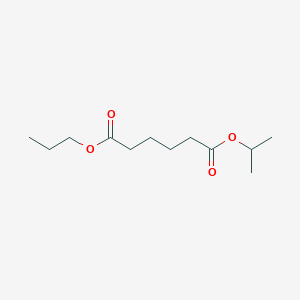
Adipic Acid Propyl 2-Propyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adipic Acid Propyl 2-Propyl Ester is a chemical compound with the molecular formula C12H22O4. It is a derivative of adipic acid, which is primarily used in the synthesis of nylon. This ester is known for its applications in various industrial processes, including the production of plasticizers, perfumes, lubricants, and solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Adipic Acid Propyl 2-Propyl Ester can be synthesized through the esterification of adipic acid with propyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of adipic acid to its ester form .
Industrial Production Methods: In industrial settings, the production of adipic acid esters often involves the palladium-catalyzed carbonylation of 1,3-butadiene. This method offers a more cost-efficient and environmentally friendly route to adipic acid derivatives. The process involves the use of a pyridyl-substituted bidentate phosphine ligand, which, upon coordination to palladium, catalyzes the formation of adipate diesters with high selectivity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Adipic Acid Propyl 2-Propyl Ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield adipic acid and propyl alcohol.
Oxidation: The ester can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Hydrolysis: Adipic acid and propyl alcohol.
Oxidation: Various oxidized derivatives of the ester.
Substitution: Products depend on the substituent introduced.
Aplicaciones Científicas De Investigación
Adipic Acid Propyl 2-Propyl Ester has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in the solid-state polymerization of nylon analogs.
Biology: The ester can be used in the synthesis of biologically active compounds and as a plasticizer in the production of biocompatible materials.
Medicine: It is involved in the formulation of pharmaceutical ingredients and drug delivery systems.
Industry: The ester is used in the production of plasticizers, perfumes, lubricants, and solvents.
Mecanismo De Acción
The mechanism of action of Adipic Acid Propyl 2-Propyl Ester involves its interaction with various molecular targets and pathways. In esterification reactions, the ester acts as a nucleophile, attacking electrophilic centers to form new bonds. In hydrolysis reactions, the ester bond is cleaved by the addition of water, resulting in the formation of adipic acid and propyl alcohol .
Comparación Con Compuestos Similares
- Adipic Acid Diethyl Ester
- Adipic Acid Dibutyl Ester
- Adipic Acid Dimethyl Ester
Comparison: Adipic Acid Propyl 2-Propyl Ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to other adipic acid esters, it may offer different solubility, boiling point, and reactivity profiles, making it suitable for specific applications in industry and research .
Propiedades
Fórmula molecular |
C12H22O4 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
6-O-propan-2-yl 1-O-propyl hexanedioate |
InChI |
InChI=1S/C12H22O4/c1-4-9-15-11(13)7-5-6-8-12(14)16-10(2)3/h10H,4-9H2,1-3H3 |
Clave InChI |
BRSDLEQLFZWDFM-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)CCCCC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


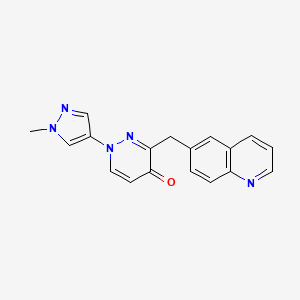
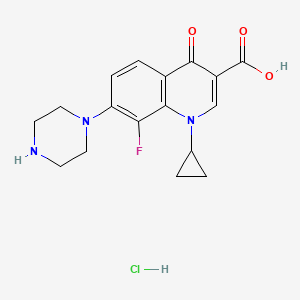
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]hexanamide](/img/structure/B13846526.png)
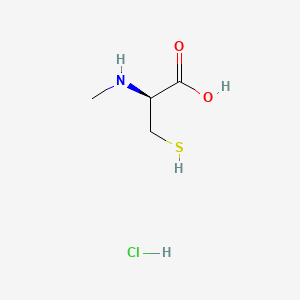
![(4S)-2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13846532.png)

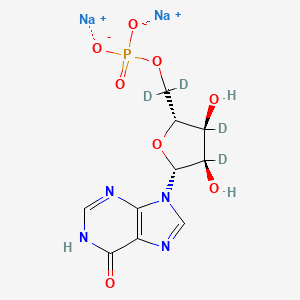
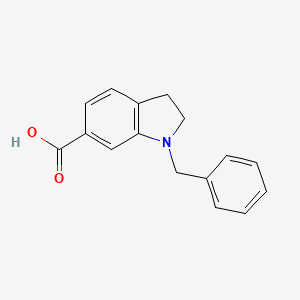
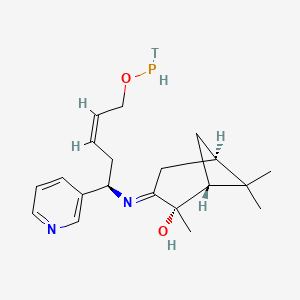
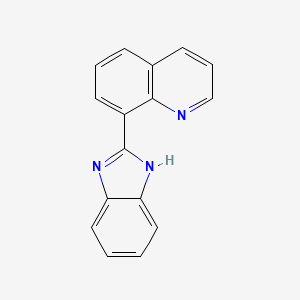
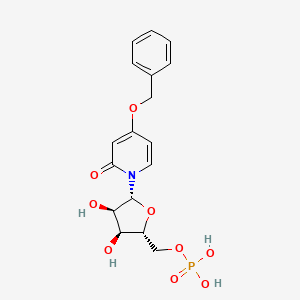
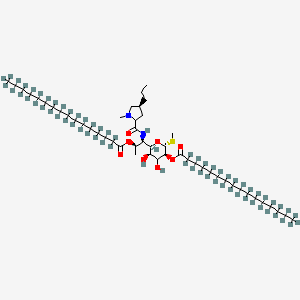
![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
